2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane

Description

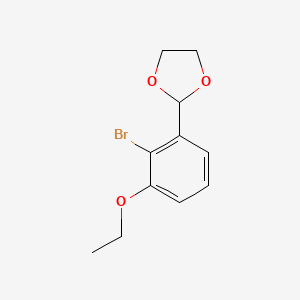

2-(2-Bromo-3-ethoxyphenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (at the 2-position) and ethoxy (at the 3-position). Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 289.13 g/mol . The 1,3-dioxolane moiety acts as a protecting group for aldehydes, enhancing stability during synthetic reactions. Key applications include its use as an intermediate in organometallic reactions, such as lithiation followed by borate addition to generate aryl boronates .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(2-bromo-3-ethoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO3/c1-2-13-9-5-3-4-8(10(9)12)11-14-6-7-15-11/h3-5,11H,2,6-7H2,1H3 |

InChI Key |

QGYPFOMOQCWEDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C2OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

- Structure : Bromine at the 6-position, methoxy groups at 2- and 3-positions.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to ethoxy. This alters reactivity in electrophilic substitution and lithiation reactions. The bromine position (6 vs. 2) affects regioselectivity in cross-coupling reactions .

- Synthesis : Prepared via methoxylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde using iodomethane and K₂CO₃ in DMF (98% yield) .

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)

Halogen and Functional Group Variations

2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)

- Structure : Bromoethyl chain attached to the dioxolane ring.

- Impact : The absence of an aromatic ring shifts applications toward aliphatic nucleophilic substitution (e.g., forming amines via Gabriel synthesis) .

- Synthesis: Used as a catalyst/auxiliary in multi-step syntheses, highlighting its versatility in non-aromatic contexts .

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3)

- Structure : Bromine at 5-position, fluorine at 2-position.

- This compound is explored in pharmaceuticals for its metabolic stability .

Steric and Lipophilicity Modifications

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)

- Structure : Methyl group on the dioxolane ring, bromine at 3-position.

- Impact : The methyl group increases steric hindrance, slowing ring-opening reactions. The compound’s lipophilicity (LogP ~2.5) is higher than the target due to the methyl group .

2-(5-Bromopentyl)-1,3-dioxolane (CAS 56741-68-5)

- Structure : Bromopentyl chain attached to dioxolane.

- Impact : The long alkyl chain enhances lipophilicity (LogP ~2.1), making it suitable for lipid-based drug formulations. Molecular weight increases to 223.11 g/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.